2-Chloro-N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2O3S/c12-7-11(16)14-5-6-19(17,18)15-8-9-1-3-10(13)4-2-9/h1-4,15H,5-8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMCETVLHJIULK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)CCNC(=O)CCl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Sulfamoyl Intermediate: The reaction begins with the sulfonation of 4-fluorobenzylamine to form 4-fluorobenzylsulfonamide.
Alkylation: The intermediate is then alkylated with 2-chloroethylamine under basic conditions to form N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]amine.
Acylation: Finally, the amine is acylated with chloroacetyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfamoyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Antiviral Activity
One of the notable applications of 2-Chloro-N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]acetamide is its potential as an antiviral agent. Research indicates that compounds with similar structures can inhibit the formation of covalently closed circular DNA (cccDNA) in hepatitis B virus (HBV) infections. This inhibition is crucial as cccDNA serves as a template for viral replication, making it a target for therapeutic intervention .
Anticancer Properties
The compound has also been studied for its anticancer properties. Sulfonamide derivatives have shown promise in targeting specific cancer pathways, particularly by inhibiting protein kinases involved in cell proliferation and survival. The presence of the fluorophenyl group enhances the compound's efficacy by improving its binding affinity to target proteins .
Case Study 1: Hepatitis B Virus Inhibition
A study demonstrated that a related compound effectively reduced HBV replication in vitro by disrupting the formation of cccDNA. The study utilized various concentrations of the compound to assess its impact on viral load, showing a significant decrease in replication at higher concentrations .
Case Study 2: Cancer Cell Line Studies
In another investigation, this compound was tested against several cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells through a mechanism involving the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. This suggests its potential as a therapeutic agent in oncology .
Summary of Findings
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamide moiety can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Chloro-N-(4-fluorophenyl)acetamide (1k)
- Structure : Lacks the methylsulfamoyl ethyl linker; 4-fluorophenyl group is directly attached to the acetamide.
- Properties : Melting point = 109°C; IR peaks at 3323 cm⁻¹ (N–H), 1674 cm⁻¹ (C=O). Forms intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds in crystalline states .
- Applications: Used in synthesizing quinolinyloxy acetamides and piperazinediones .
2-Chloro-N-(benzothiazol-2-yl)acetamide (P1)
- Structure : Benzothiazole ring replaces the 4-fluorophenyl group.
2-Chloro-N-(4-sulfamoyl-phenyl)-acetamide
- Structure : Sulfamoyl group at the para position instead of fluorine.
- Properties : Higher polarity due to the sulfamoyl group, likely improving aqueous solubility. Used in sulfonamide-based drug discovery .
Linker Modifications
2-Chloro-N-[2-(4-fluorophenyl)ethyl]acetamide
- Structure : Ethyl linker instead of methylsulfamoyl ethyl.
- Properties: CAS 380346-60-1; molecular formula C₁₀H₁₁ClFNO. Lacks sulfamoyl functionality, reducing hydrogen-bonding capacity .
2-Chloro-N-(2-(2-chloro-acetylamino)-ethyl)-acetamide
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Structure : Nitro and methylsulfonyl groups introduce steric and electronic effects.
- Crystallography : Exhibits torsional strain in the nitro group and intermolecular C–H···O interactions .
Data Tables
Table 1: Physicochemical Comparison of Key Analogs
Biological Activity
The compound 2-Chloro-N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]acetamide , also known as a sulfamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a chloro group, a sulfamoyl moiety, and a fluorophenyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 404.85 g/mol |
| Solubility | Soluble in DMSO and water |
| Melting Point | Not specified |
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : The sulfamoyl group is known for its role in inhibiting bacterial growth by mimicking para-aminobenzoic acid (PABA), crucial for bacterial folate synthesis.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in modulating inflammatory pathways, particularly through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) and cytokine production.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various sulfamide derivatives against resistant strains of bacteria. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Activity : In a model of acute inflammation, the compound demonstrated a reduction in paw edema in rats, suggesting its potential as an anti-inflammatory agent. The mechanism was attributed to the downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- Anticancer Research : In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in decreased viability and increased apoptosis rates. The compound's ability to inhibit the NF-kB pathway was identified as a significant mechanism contributing to its anticancer effects .
Table 2: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 2-Chloro-N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]acetamide?
- Methodological Answer : The compound can be synthesized via sequential functionalization. First, sulfonamide formation involves reacting 4-fluorobenzylamine with chlorosulfonic acid to introduce the sulfamoyl group. Next, a nucleophilic substitution reaction attaches the chloroacetamide moiety using chloroacetyl chloride in the presence of a base (e.g., triethylamine). Key steps include refluxing in anhydrous solvents (e.g., dichloromethane) and purification via column chromatography. Similar pathways are validated in related chloroacetamide syntheses .
Q. What spectroscopic techniques are employed for structural confirmation?
- Methodological Answer : Structural elucidation relies on IR spectroscopy (to confirm C=O, N–H, and S=O bonds), 1H/13C NMR (to verify alkyl/aryl proton environments and substituent positions), and mass spectrometry (for molecular ion validation). For example, intramolecular hydrogen bonds observed in analogous compounds (e.g., C–H⋯O interactions) are detectable via NMR coupling constants and IR shifts .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid dermal contact. Conduct reactions in a fume hood due to potential volatile byproducts. Waste should be segregated and disposed via certified hazardous waste services. These protocols align with guidelines for structurally similar chlorinated acetamides .
Advanced Research Questions
Q. How do intramolecular interactions (e.g., hydrogen bonding) influence reactivity and crystal packing?
- Methodological Answer : X-ray crystallography reveals that intramolecular C–H⋯O and N–H⋯O bonds stabilize the molecule’s conformation, reducing rotational freedom and influencing supramolecular assembly (e.g., chain formation along the c-axis). Such interactions can be probed via single-crystal XRD and compared with DFT-optimized geometries to assess their impact on solubility and reactivity .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies in NMR/IR peaks may arise from tautomerism or solvent effects. Use deuterated solvents with varying polarities (e.g., DMSO-d6 vs. CDCl3) to assess peak shifts. Cross-validate with 2D NMR (COSY, HSQC) and high-resolution mass spectrometry . For example, unexpected splitting in aromatic protons could indicate rotational barriers, as seen in ortho-substituted aryl systems .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Methodological Answer : Yield optimization requires:
- Catalyst screening : Use Lewis acids (e.g., ZnCl2) to accelerate sulfonamide formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in chloroacetamide coupling.
- Temperature control : Gradual heating (40–60°C) prevents decomposition of thermally labile intermediates. These approaches are derived from analogous syntheses of sulfonamide-containing acetamides .
Q. What computational methods predict environmental degradation pathways?
- Methodological Answer : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C–Cl and S–N bonds, identifying likely hydrolysis or photolysis sites. Pair with molecular docking to assess enzyme interactions (e.g., microbial degradation). Experimental validation can use HPLC-MS to track degradation products in simulated environmental matrices .
Q. How does substituent variation (e.g., fluorophenyl vs. chlorophenyl) affect bioactivity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with halogen substitutions. Test against target enzymes (e.g., sulfotransferases) using kinetic assays. Fluorine’s electron-withdrawing effect may enhance sulfamoyl group stability, as observed in related fluorophenyl acetamides .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
